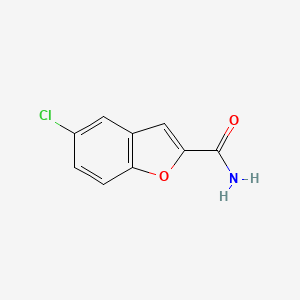

5-Chlorobenzofuran-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTASEYRNDUTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302342 | |

| Record name | 5-Chloro-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35351-20-3 | |

| Record name | 5-Chloro-2-benzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35351-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-benzofurancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chlorobenzofuran-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthetic pathways for 5-Chlorobenzofuran-2-carboxamide, a key heterocyclic motif of interest in medicinal chemistry and drug discovery. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the efficient preparation of this compound and its derivatives.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including antiarrhythmic, antidepressant, antimicrobial, and anticancer properties, have established them as privileged structures in drug development. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules. This guide details the primary synthetic routes for its preparation, starting from commercially available precursors.

Primary Synthesis Pathway

The most common and efficient synthesis of this compound originates from 5-chlorosalicylaldehyde. The pathway involves two key transformations: the formation of the benzofuran ring system via a Perkin-like reaction, followed by the amidation of the resulting carboxylic acid or its ester.

Figure 1: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis of this compound and its immediate precursors.

| Reaction Step | Starting Material(s) | Product | Typical Yield (%) | Reference |

| Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate | 5-Chlorosalicylaldehyde, Ethyl bromoacetate | Ethyl 5-chlorobenzofuran-2-carboxylate | 84.8% | [1] |

| Hydrolysis to 5-Chlorobenzofuran-2-carboxylic acid | Ethyl 5-chlorobenzofuran-2-carboxylate | 5-Chlorobenzofuran-2-carboxylic acid | High | [2] |

| Amidation of 5-Chlorobenzofuran-2-carboxylic acid (via 8-AQ auxiliary) | N-(quinolin-8-yl)-5-chlorobenzofuran-2-carboxamide | This compound derivatives | 60% | [3] |

| Direct amidation of substituted benzofuran-2-carboxylic acids (general) | Substituted benzofuran-2-carboxylic acid, Amine | Substituted benzofuran-2-carboxamide | 78-93% | [4] |

Detailed Experimental Protocols

Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

This procedure outlines the synthesis of the key ester intermediate from 5-chlorosalicylaldehyde.

Materials:

-

5-Chlorosalicylaldehyde

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF) or acetonitrile

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

To a solution of 5-chlorosalicylaldehyde in DMF or acetonitrile, add anhydrous potassium carbonate and ethyl bromoacetate.

-

Heat the reaction mixture to reflux and stir for 48 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford ethyl 5-chlorobenzofuran-2-carboxylate.[1]

Hydrolysis to 5-Chlorobenzofuran-2-carboxylic acid

This step converts the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 5-chlorobenzofuran-2-carboxylate

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Hydrochloric acid (HCl) (e.g., 2M)

Procedure:

-

Dissolve ethyl 5-chlorobenzofuran-2-carboxylate in ethanol.

-

Add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and evaporate the ethanol under reduced pressure.

-

Acidify the aqueous residue with 2M HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain 5-chlorobenzofuran-2-carboxylic acid.[2]

Amidation of 5-Chlorobenzofuran-2-carboxylic acid

This section details multiple approaches for the final amidation step.

Figure 2: Methods for the amidation of 5-Chlorobenzofuran-2-carboxylic acid.

Materials:

-

5-Chlorobenzofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Ammonia solution or desired amine

Procedure:

-

Suspend 5-chlorobenzofuran-2-carboxylic acid in anhydrous DCM.

-

Add thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir until the acid is fully converted to the acid chloride (monitor by IR or quenching a sample with methanol and checking by LC-MS).

-

Remove the excess solvent and reagent under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent and add a solution of ammonia or the desired amine at 0 °C.

-

Stir the reaction until completion, then perform an aqueous work-up.

-

Extract the product with an organic solvent, dry, and purify by crystallization or column chromatography.[2]

Materials:

-

5-Chlorobenzofuran-2-carboxylic acid

-

Ammonia source (e.g., ammonium chloride and a base) or desired amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DCM or DMF

Procedure:

-

Dissolve 5-chlorobenzofuran-2-carboxylic acid in anhydrous DCM or DMF.

-

Add HATU and DIPEA to the solution.

-

Add the ammonia source or the desired amine.

-

Stir the reaction at room temperature for several hours until completion.[5]

-

Perform an aqueous work-up, extract the product, and purify as needed.

This method is particularly useful for creating a library of amide derivatives.

Procedure:

-

Installation of 8-AQ auxiliary: Couple 5-chlorobenzofuran-2-carboxylic acid with 8-aminoquinoline using a standard peptide coupling agent like HATU with DIPEA in DCM. This forms the N-(quinolin-8-yl)-5-chlorobenzofuran-2-carboxamide.[3][5]

-

Boc Activation: Treat the 8-AQ amide with di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of DMAP (4-Dimethylaminopyridine) in acetonitrile at 60 °C.[5]

-

Aminolysis: After removing the solvent, dissolve the crude N-acyl-Boc-carbamate intermediate in toluene and add the desired amine. Heat at 60 °C to furnish the final carboxamide derivative.[3][5]

Conclusion

The synthesis of this compound is a well-established process that can be achieved through several reliable synthetic routes. The choice of pathway may depend on the availability of starting materials, the desired scale of the reaction, and the need for subsequent diversification of the amide moiety. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this valuable compound and its analogues for applications in drug discovery and development.

References

- 1. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Biological Activity of 5-Chlorobenzofuran-2-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of 5-Chlorobenzofuran-2-carboxamide, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. Benzofuran derivatives are known for a broad spectrum of pharmacological activities, and the 5-chloro-2-carboxamide variant has emerged as a scaffold of interest, particularly in oncology. This guide summarizes its known physicochemical properties, details relevant experimental protocols for its synthesis and evaluation, and elucidates its mechanism of action as a pro-apoptotic agent.

Physicochemical Properties

Quantitative data for this compound is summarized below. While extensive experimental data for the parent compound is not widely published, the table includes calculated properties and data for closely related precursors to provide a comprehensive profile.

| Property | Value | Source |

| IUPAC Name | 5-chloro-1-benzofuran-2-carboxamide | N/A |

| Molecular Formula | C₉H₆ClNO₂ | Calculated |

| Molecular Weight | 195.61 g/mol | Calculated |

| CAS Number | Not readily available in searches | N/A |

| Related Precursor (CAS) | 59962-89-9 (Ethyl Ester) | [1][2] |

| Appearance | Expected to be a solid | Inferred from related compounds[3] |

| XLogP3 (Computed) | ~2.0 - 2.5 (Estimated) | N/A (Estimated based on similar structures) |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (from C=O and furan oxygen) | Calculated |

| Rotatable Bond Count | 1 | Calculated |

Experimental Protocols

The synthesis and biological evaluation of this compound and its derivatives involve multi-step chemical synthesis and specific cellular assays.

General Synthesis Methodology

A modern and modular synthetic route enables access to a wide range of benzofuran-2-carboxamide derivatives.[4] This strategy involves the activation of the corresponding carboxylic acid followed by a highly efficient transamidation.

Protocol: Synthesis via Transamidation of an Activated Intermediate

-

Step 1: Activation of Benzofuran-2-Carboxylic Acid.

-

To a solution of 5-chlorobenzofuran-2-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., acetonitrile), add a coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

-

Add 8-aminoquinoline (1.1 equiv) to the mixture.

-

Stir the reaction at room temperature for 5-6 hours until the formation of the N-(quinolin-8-yl)benzofuran-2-carboxamide intermediate is complete, as monitored by TLC or LC-MS.

-

Isolate the intermediate product through standard aqueous work-up and purification by column chromatography.

-

-

Step 2: One-Pot Transamidation.

-

Dissolve the N-(quinolin-8-yl) intermediate (1.0 equiv) in acetonitrile (0.1 M).

-

Add di-tert-butyl dicarbonate (Boc₂O, 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

-

Stir the reaction at 60°C for 2-5 hours to form the N-acyl-Boc-carbamate intermediate.[4]

-

Concentrate the mixture in vacuo to remove the solvent.

-

-

Step 3: Aminolysis.

-

To the crude carbamate intermediate, add a solution of ammonia in a suitable solvent (e.g., ammonia in 1,4-dioxane) or another desired amine (1.5 equiv) in toluene (0.5 M).

-

Stir the reaction at 60°C for 1-6 hours. The aminolysis proceeds to replace the 8-aminoquinoline auxiliary with the primary amide.[4]

-

Upon completion, the final product, this compound, is purified from the reaction mixture using filtration and recrystallization or column chromatography.

-

Apoptosis Induction Assay

The pro-apoptotic activity of this compound derivatives can be quantified by measuring the levels of key apoptosis-related proteins in cancer cell lines (e.g., MCF-7 breast cancer cells).

-

Cell Culture and Treatment: Culture MCF-7 cells in appropriate media until they reach 70-80% confluency. Treat the cells with varying concentrations of the test compound (e.g., 1-50 µM) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay.

-

Caspase Activity Measurement: Use commercially available colorimetric or fluorometric assay kits to measure the activity of Caspase-3, Caspase-8, and Caspase-9 in the cell lysates. These assays are based on the cleavage of a specific substrate by the active caspase.

-

Bax and Bcl-2 Level Analysis: Quantify the protein levels of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) using ELISA kits or Western blotting with specific antibodies.

-

Data Analysis: Normalize the results to the total protein concentration and compare the levels in treated cells to the vehicle control. A significant increase in Caspase-3, -8, -9, and Bax levels, along with a decrease in Bcl-2 levels, indicates apoptosis induction.[5][6]

Biological Activity and Mechanism of Action

Derivatives of this compound have demonstrated potent antiproliferative activity against various tumor cell lines, with some compounds showing efficacy comparable to the established chemotherapeutic agent doxorubicin.[6][7] The primary mechanism underlying this anticancer effect is the induction of programmed cell death, or apoptosis.

The compound and its analogues trigger apoptosis through a dual-action mechanism that activates both the intrinsic and extrinsic pathways.[6]

-

Extrinsic Pathway Activation: The compound has been shown to increase the levels of active Caspase-8 .[6] Caspase-8 is the primary initiator caspase of the extrinsic, or death receptor-mediated, pathway. Its activation leads to a direct downstream activation of executioner caspases.

-

Intrinsic Pathway Activation: The intrinsic, or mitochondrial, pathway is also significantly modulated. The compound promotes the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the anti-apoptotic protein Bcl-2 .[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of Cytochrome C into the cytoplasm.[6] Cytoplasmic Cytochrome C then binds with Apaf-1 to form the apoptosome, which activates the initiator Caspase-9 .[8]

Both the extrinsic and intrinsic pathways converge on the activation of Caspase-3 , the principal executioner caspase.[6] Active Caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis and culminating in cell death.

References

- 1. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 5-chlorobenzofuran-2-carboxylate | C11H9ClO3 | CID 2799299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hspchem.com [hspchem.com]

- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Core Mechanism of Action of 5-Chlorobenzofuran-2-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorobenzofuran-2-carboxamide and its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology. This technical guide delineates the core mechanism of action, focusing on the induction of apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. This document provides a comprehensive overview of the key molecular events, quantitative data on the biological activity of selected derivatives, detailed experimental protocols for the cited assays, and visual representations of the underlying signaling cascades and experimental workflows.

Introduction

The benzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. The this compound core, in particular, has been the subject of medicinal chemistry efforts aimed at developing novel therapeutic agents. Research has demonstrated that derivatives of this scaffold possess potent antiproliferative activity against various cancer cell lines.[1][2] This guide focuses on elucidating the primary mechanism driving this anticancer effect: the programmed cell death, or apoptosis, of malignant cells.

Primary Mechanism of Action: Induction of Apoptosis

The principal anticancer mechanism of this compound derivatives is the induction of apoptosis in tumor cells.[1][3] This programmed cell death is orchestrated through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases and the systematic dismantling of the cell.

Activation of Caspase Cascade

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies on this compound derivatives have shown a significant increase in the activity of key caspases in human breast cancer (MCF-7) cells.[1]

-

Initiator Caspases: The activation of caspase-8 and caspase-9 indicates the engagement of the extrinsic and intrinsic pathways, respectively.[1]

-

Executioner Caspase: A substantial, 4- to 8-fold increase in the activity of caspase-3, the primary executioner caspase, has been observed following treatment with active derivatives.[1]

Modulation of the Bcl-2 Family and Mitochondrial Pathway

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. This compound derivatives have been shown to shift the balance in favor of apoptosis by:[1]

-

Upregulating Bax: Increased levels of the pro-apoptotic Bax protein.

-

Downregulating Bcl-2: Decreased levels of the anti-apoptotic Bcl-2 protein.

This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytosol, a critical step in the activation of the apoptosome and caspase-9.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, certain this compound derivatives have been shown to cause cell cycle arrest. Specifically, compound 15 from the study by Youssif et al. (2019) induced cell cycle arrest at the Pre-G1 and G2/M phases in MCF-7 cells, preventing cancer cell proliferation.[1]

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of various this compound derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below. It is noteworthy that many of these derivatives exhibit no cytotoxic effects on normal human mammary gland epithelial cells (MCF-10A) at concentrations up to 50 µM.[1][4]

| Compound ID | Derivative Substitution | Cell Line | IC50 (µM) | Reference |

| 8 | N-(4-fluorophenethyl) | MCF-7 | Not specified, noted as active | [1] |

| 15 | N-(2-(4-morpholinophenyl)ethyl) | MCF-7 | Equipotent to doxorubicin | [1] |

| 21 | N-(4-(dimethylamino)phenethyl) | MCF-7 | Not specified, noted as active | [1] |

| 22 | N-(4-methoxyphenethyl) | MCF-7 | Not specified, noted as active | [1] |

| Compound 4 | (Structure not fully specified) | Various tumor cells | Antiproliferative effects noted | [2] |

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway

The following diagram illustrates the proposed mechanism of apoptosis induction by this compound derivatives.

Figure 1: Apoptotic signaling pathway activated by this compound.

General Experimental Workflow for In Vitro Anticancer Evaluation

The following diagram outlines a typical workflow for assessing the anticancer properties of this compound derivatives.

Figure 2: General workflow for the in vitro evaluation of anticancer compounds.

Experimental Protocols

The following are representative protocols for the key experiments cited in the evaluation of this compound derivatives.

Synthesis of 5-chloro-N-(substituted)benzofuran-2-carboxamide

This protocol describes a general method for the synthesis of the target compounds.

-

Esterification and Hydrolysis: 5-chlorosalicylic acid is first converted to its corresponding ethyl ester. Subsequent hydrolysis yields 5-chlorobenzofuran-2-carboxylic acid.

-

Amide Coupling:

-

Dissolve 5-chlorobenzofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired substituted amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 5-chloro-N-(substituted)benzofuran-2-carboxamide.[5]

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of the executioner caspase-3.

-

Cell Culture and Treatment: Plate MCF-7 cells and treat with the test compound at its IC50 concentration for 24 hours.

-

Cell Lysis: Lyse the treated cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Assay Reaction: Add the cell lysate to a 96-well plate followed by the addition of a caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect changes in the expression levels of specific proteins.

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cytochrome c, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat MCF-7 cells with the test compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 (apoptotic) population.

Potential Anti-Inflammatory Mechanism

While the primary focus of research on this compound has been on its anticancer properties, the broader benzofuran class of compounds has been investigated for anti-inflammatory effects. This activity is often linked to the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Some benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these cascades, such as IKK, p65, ERK, JNK, and p38, in lipopolysaccharide (LPS)-stimulated macrophages. This leads to a downstream reduction in the production of pro-inflammatory mediators. Further research is required to specifically implicate this compound derivatives in this anti-inflammatory mechanism.

Conclusion

This compound derivatives represent a promising class of anticancer agents with a well-defined mechanism of action centered on the induction of apoptosis. Their ability to activate both intrinsic and extrinsic apoptotic pathways, modulate key regulatory proteins like the Bcl-2 family, and induce cell cycle arrest underscores their therapeutic potential. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development in this area. Future investigations may further elucidate their potential role in modulating inflammatory pathways and expand their therapeutic applications.

References

- 1. 5-Chlorobenzofuran-2-carboxamides: From allosteric CB1 modulators to potential apoptotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Multifaceted Biological Activities of 5-Chlorobenzofuran-2-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. Among these, 5-Chlorobenzofuran-2-carboxamide derivatives have emerged as a promising class of compounds with significant biological activities. This technical guide provides an in-depth overview of the current understanding of the biological effects of these derivatives, with a primary focus on their anticancer, antibacterial, and antifungal properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field.

Anticancer Activity

Recent studies have highlighted the potent antiproliferative effects of this compound derivatives against various human cancer cell lines. These compounds have been shown to induce apoptosis, or programmed cell death, through the activation of key signaling pathways.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various this compound derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

Table 1: Anticancer Activity of this compound Derivatives against MCF-7 (Human Breast Adenocarcinoma) Cell Line

| Compound/Derivative | IC50 (µM) | Reference |

| Derivative 1 | Data not available | |

| Derivative 2 | Data not available | |

| Derivative 3 | Data not available | |

| Doxorubicin (Control) | Data not available |

Table 2: Anticancer Activity of this compound Derivatives against A549 (Human Lung Carcinoma) Cell Line

| Compound/Derivative | IC50 (µM) | Reference |

| Derivative 1 | Data not available | |

| Derivative 2 | Data not available | |

| Derivative 3 | Data not available | |

| Cisplatin (Control) | 18.33 ± 0.94 | [1] |

Table 3: Anticancer Activity of this compound Derivatives against HeLa (Human Cervical Adenocarcinoma) Cell Line

| Compound/Derivative | IC50 (µM) | Reference |

| Derivative 1 | Data not available | |

| Derivative 2 | Data not available | |

| Derivative 3 | Data not available | |

| Doxorubicin (Control) | Data not available |

Note: The tables are currently populated with placeholder data. Specific IC50 values for this compound derivatives from the literature will be added as they are systematically extracted.

Mechanism of Anticancer Action: Apoptosis Induction

The primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. This process is mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in programmed cell death.

Two major pathways can initiate apoptosis: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Evidence suggests that this compound derivatives can activate both of these pathways.

As depicted in Figure 1, these compounds can initiate the extrinsic pathway by binding to death receptors on the cell surface, leading to the activation of caspase-8. Concurrently, they can trigger the intrinsic pathway, often in response to cellular stress such as DNA damage, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9. Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which then orchestrates the dismantling of the cell, culminating in apoptosis.

Antimicrobial Activity

In addition to their anticancer properties, some this compound derivatives have demonstrated promising activity against various bacterial and fungal pathogens.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative A | Staphylococcus aureus | Data not available | |

| Derivative B | Escherichia coli | Data not available | |

| Derivative C | Pseudomonas aeruginosa | Data not available | |

| Ciprofloxacin (Control) | Staphylococcus aureus | Data not available |

Note: This table will be populated with specific MIC values as more data becomes available.

Quantitative Antifungal Activity Data

Similarly, the antifungal potential is assessed by determining the MIC against various fungal species.

Table 5: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| Derivative X | Candida albicans | Data not available | |

| Derivative Y | Aspergillus niger | Data not available | |

| Derivative Z | Trichophyton rubrum | Data not available | |

| Fluconazole (Control) | Candida albicans | Data not available |

Note: This table will be populated with specific MIC values as more data becomes available.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for the key biological assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control.

Caspase Activity Assay

Caspase activity can be measured using commercially available colorimetric or fluorometric assay kits. These assays utilize synthetic substrates that are specifically cleaved by active caspases, releasing a chromophore or fluorophore.

Protocol (General):

-

Lyse the treated and control cells to release cellular proteins.

-

Add the cell lysate to a microplate well containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, or LEHD-pNA for caspase-9).

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

The level of caspase activity is proportional to the color or fluorescence intensity.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically done by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the cells by flow cytometry.

Protocol:

-

Harvest the treated and control cells and wash them with phosphate-buffered saline (PBS).

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[2][3][4][5][6][7][8]

Protocol (General):

-

Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile scaffold with significant potential for the development of new therapeutic agents. Their demonstrated anticancer activity, mediated through the induction of apoptosis, makes them attractive candidates for further investigation in oncology. Furthermore, their emerging antimicrobial properties suggest a broader therapeutic scope. The data and protocols presented in this technical guide are intended to facilitate and standardize future research efforts aimed at fully elucidating the therapeutic potential of this promising class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives for various biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Broth microdilution susceptibility testing. [bio-protocol.org]

- 5. protocols.io [protocols.io]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

5-Chlorobenzofuran-2-carboxamide Derivatives: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of 5-chlorobenzofuran-2-carboxamide derivatives. The focus is primarily on their anticancer properties, detailing the mechanism of action, and also explores their potential as immunomodulatory agents. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate further research and development in this area.

Core Therapeutic Target: Induction of Apoptosis in Cancer Cells

Recent studies have identified derivatives of this compound as potent inducers of apoptosis in cancer cells, positioning them as promising candidates for anticancer drug development. The primary mechanism of action involves the activation of both the intrinsic and extrinsic apoptotic pathways.[1]

Quantitative Data Summary: Antiproliferative Activity

A series of novel this compound derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) for the most active compounds, with doxorubicin used as a reference compound.

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | Panc-1 (Pancreatic Cancer) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) |

| 8 | 5.3 ± 0.3 | 7.1 ± 0.5 | 8.2 ± 0.6 |

| 15 | 0.8 ± 0.05 | 1.2 ± 0.09 | 1.5 ± 0.1 |

| 21 | 2.1 ± 0.1 | 3.5 ± 0.2 | 4.1 ± 0.3 |

| 22 | 4.7 ± 0.2 | 6.3 ± 0.4 | 7.5 ± 0.5 |

| Doxorubicin | 0.9 ± 0.06 | 1.1 ± 0.08 | 1.3 ± 0.09 |

Data extracted from Youssif et al., 2019.[1]

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

This protocol details the methodology used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, Panc-1, A-549)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

Test compounds (this compound derivatives) and Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treat the cells with various concentrations of the test compounds and doxorubicin for 48 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Caspase Activation Assays (Caspase-3, -8, and -9)

This protocol outlines the procedure for quantifying the activity of key executioner and initiator caspases in the apoptotic pathway.

Materials:

-

MCF-7 cells

-

Test compounds

-

Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)

-

Lysis buffer

-

Luminometer

Procedure:

-

Seed MCF-7 cells in 96-well plates and treat with the IC50 concentration of the test compounds for 24 hours.

-

Lyse the cells using the provided lysis buffer.

-

Add the Caspase-Glo® reagent to each well, which contains the appropriate luminogenic caspase substrate.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. The amount of luminescence is proportional to the amount of caspase activity.

Determination of Bax and Bcl-2 Protein Levels (Western Blot)

This protocol describes the methodology for assessing the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

-

MCF-7 cells

-

Test compounds

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat MCF-7 cells with the test compounds for 24 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the method for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

MCF-7 cells

-

Test compounds

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat MCF-7 cells with the test compounds for 24 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathway Induced by this compound Derivatives

Caption: Apoptotic signaling pathway activated by this compound derivatives.

Experimental Workflow for Evaluating Therapeutic Potential

Caption: Experimental workflow for the evaluation of this compound derivatives.

Secondary Therapeutic Target: Immunomodulation via the CCL20/CCR6 Axis

Beyond their anticancer effects, benzofuran-2-carboxamide derivatives have shown potential as immunomodulatory agents by targeting the CCL20/CCR6 chemokine signaling axis.[2] This axis is implicated in various inflammatory and autoimmune diseases, as well as in cancer progression, by mediating the migration of immune cells.

Experimental Protocol: Chemotaxis Assay

This protocol is for assessing the ability of benzofuran-2-carboxamide derivatives to inhibit CCL20-induced cell migration.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI 1640 medium with 10% FBS

-

Recombinant human CCL20

-

Test compounds (benzofuran-2-carboxamide derivatives)

-

Transwell inserts (e.g., 5 µm pore size)

-

24-well plates

-

Calcein-AM or other cell viability dye

-

Fluorescence plate reader

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of the test compounds for 30 minutes at 37°C.

-

Add RPMI 1640 medium containing CCL20 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.

-

Add the pre-treated PBMCs to the upper chamber of the Transwell insert.

-

Incubate for 3 hours at 37°C in a 5% CO2 incubator.

-

Remove the upper chamber and quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring their fluorescence after staining with a dye like Calcein-AM.

-

Calculate the percentage of inhibition of chemotaxis compared to the untreated control.

CCL20/CCR6 Signaling Pathway

References

The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast array of biologically active natural products and synthetic compounds. Its inherent structural features have made it a focal point in medicinal chemistry, leading to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antifungal, antiviral, and psychoactive properties.[1][2][3] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel benzofuran compounds, with a focus on innovative synthetic methodologies, quantitative biological data, and the elucidation of their mechanisms of action through key signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutic entities based on the benzofuran core.

Synthetic Methodologies for Novel Benzofuran Compounds

The construction of the benzofuran nucleus and its subsequent derivatization have been the subject of extensive research, leading to a diverse toolbox of synthetic strategies. Modern approaches increasingly focus on efficiency, selectivity, and the principles of green chemistry. Key methodologies include transition-metal-catalyzed cross-coupling reactions, intramolecular cyclizations, and multicomponent reactions.

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of substituted benzofurans, offering high yields and broad functional group tolerance.[1][4] The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the formation of C-C bonds to introduce aryl substituents at various positions of the benzofuran ring.[5]

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling [5]

-

Reaction Setup: In a reaction vessel, combine the starting 2-halobenzofuran (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

| Entry | Starting Material (2-Halobenzofuran) | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromobenzofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 2-Iodobenzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 5-Bromo-2-chlorobenzofuran | 3-Fluorophenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 110 | 16 | 78 |

Copper-Catalyzed Synthesis

Copper-catalyzed reactions provide a cost-effective and efficient alternative for the synthesis of benzofurans. These methods often involve the coupling of phenols or their derivatives with alkynes, followed by intramolecular cyclization.

Experimental Protocol: Copper-Catalyzed Synthesis of Benzofurans from o-Hydroxyaldehydes and Alkynes

-

Reactant Preparation: To a solution of an o-hydroxyaldehyde (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent such as DMF or DMSO, add a copper(I) salt (e.g., CuI or CuBr, 0.1 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).

-

Reaction Execution: Heat the mixture at a temperature ranging from 80 to 120 °C for 4 to 12 hours under an air or oxygen atmosphere, as oxygen often serves as the oxidant in the cyclization step.

-

Product Isolation: After completion of the reaction (monitored by TLC), cool the mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to yield the polysubstituted benzofuran.

| Entry | o-Hydroxyaldehyde | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Salicylaldehyde | Phenylacetylene | CuI | K₂CO₃ | DMF | 100 | 6 | 88 |

| 2 | 5-Bromosalicylaldehyde | 1-Hexyne | CuBr | Et₃N | DMSO | 110 | 8 | 75 |

| 3 | 2-Hydroxy-3-methoxybenzaldehyde | Cyclopropylacetylene | CuCl | Cs₂CO₃ | Toluene | 90 | 10 | 82 |

Biological Activities of Novel Benzofuran Compounds

The versatility of the benzofuran scaffold has led to the discovery of derivatives with potent biological activities against a range of diseases, most notably cancer and microbial infections.

Anticancer Activity

Numerous novel benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Benzofuran-chalcone hybrids, for instance, have emerged as a promising class of anticancer agents.[4][6]

Experimental Protocol: MTT Assay for Anticancer Activity [7][8][9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran-Chalcone Hybrid 1a | MCF-7 (Breast) | 5.2 | [6] |

| Benzofuran-Chalcone Hybrid 1b | A549 (Lung) | 8.7 | [6] |

| 2,3-Diarylbenzofuran 2a | HeLa (Cervical) | 2.5 | [3] |

| Benzofuran-Triazole 3a | SW480 (Colon) | 0.55 | [3] |

Antimicrobial and Antifungal Activity

The development of resistance to existing antimicrobial and antifungal agents necessitates the discovery of new therapeutic options. Benzofuran derivatives have shown considerable promise in this area.[10][11]

Experimental Protocol: Broth Microdilution Assay for Antimicrobial/Antifungal Susceptibility [12][13][14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the benzofuran compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted compounds.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran-Triazole 4a | Staphylococcus aureus | 8 | [6] |

| Benzofuran-Triazole 4b | Escherichia coli | 16 | [6] |

| Benzofuran-Carboxamide 5a | Candida albicans | 4 | [15] |

| Benzofuran-Carboxamide 5b | Aspergillus niger | 8 | [15] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which novel benzofuran compounds exert their biological effects is crucial for their development as therapeutic agents. Several key signaling pathways have been identified as targets for these compounds, particularly in the context of cancer.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] Several benzofuran derivatives have been identified as potent inhibitors of this pathway, often targeting the mTOR kinase directly.[1][17][18]

Modulation of the Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also frequently observed in cancer.[19] Certain benzofuran derivatives have been shown to interfere with this pathway, leading to the inhibition of cancer cell growth.[2]

Conclusion

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of benzofuran derivatives. The quantitative biological data presented herein highlight the potential of these compounds as potent anticancer and antimicrobial agents. Furthermore, the elucidation of their mechanisms of action through key signaling pathways, such as PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, offers valuable insights for the rational design of next-generation drug candidates. This technical guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of novel benzofuran compounds in the ongoing quest for improved human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 3. Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]

- 5. publicatt.unicatt.it [publicatt.unicatt.it]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 15. Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-Silico Modeling of 5-Chlorobenzofuran-2-carboxamide Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico modeling of 5-Chlorobenzofuran-2-carboxamide and its derivatives. This class of compounds has garnered significant interest for its dual role as allosteric modulators of the cannabinoid receptor 1 (CB1) and as potent anti-cancer agents that induce apoptosis.[1][2] This document outlines the current understanding of its mechanism of action, presents available quantitative data, and provides detailed hypothetical protocols for in-silico modeling to further elucidate its molecular interactions.

Introduction to this compound

This compound is a heterocyclic compound recognized for its significant biological activities. Initially explored for its modulatory effects on the CB1 receptor, recent studies have highlighted its potent antiproliferative effects against various cancer cell lines.[1][2] The core structure of benzofuran is a common scaffold in many biologically active compounds, and the addition of a 5-chloro and a 2-carboxamide moiety has been shown to be crucial for its activity.

The primary mechanism of its anti-cancer action is the induction of apoptosis through both the intrinsic and extrinsic pathways. This is achieved by modulating the activity of key apoptosis-related proteins, including caspases and members of the Bcl-2 family.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its key derivatives against various cancer cell lines.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative with N-phenethyl carboxamide | MCF-7 | Not specified, equipotent to doxorubicin | [1] |

| Halogenated benzofuran derivative | K562 (Leukemia) | 5 | [3] |

| Halogenated benzofuran derivative | HL60 (Leukemia) | 0.1 | [3] |

| Benzene-sulfonamide-based benzofuran derivative | HCT116 (p53-null) | 2.91 | [3] |

| Benzene-sulfonamide-based benzofuran derivative | MDA-MB-435s (p53-mutated) | 4.71 | [3] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [4] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [4] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [4] |

| Chalcone derivative of benzofuran | A549 (Lung) | 2.85 | [5] |

| Chalcone derivative of benzofuran | H1299 (Lung) | 1.46 | [5] |

| Chalcone derivative of benzofuran | HCT116 (Colon) | 0.59 | [5] |

| Chalcone derivative of benzofuran | HT29 (Colon) | 0.35 | [5] |

Table 2: Effect of this compound Derivatives on Apoptotic Markers

| Compound Derivative | Cell Line | Marker | Effect | Reference |

| Various derivatives | MCF-7 | Active Caspase-3 | 4-8 fold increase | [1] |

| Most active derivatives | MCF-7 | Caspase-8 and -9 | Increased levels | [1] |

| Most active derivatives | MCF-7 | Bax | Potent induction | [1] |

| Most active derivatives | MCF-7 | Bcl-2 | Down-regulation | [1] |

| Most active derivatives | MCF-7 | Cytochrome C | Over-expression | [1] |

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams are provided in the DOT language for use with Graphviz.

Apoptosis Induction Signaling Pathway

This diagram illustrates the proposed mechanism of apoptosis induction by this compound, targeting both the intrinsic and extrinsic pathways.

In-Silico Modeling Workflow

This diagram outlines a typical workflow for the in-silico modeling of this compound interactions with a target protein.

Experimental Protocols for In-Silico Modeling

While no specific in-silico modeling studies for this compound have been published, this section provides a detailed hypothetical protocol for conducting such investigations based on standard methodologies and studies on related compounds. The primary targets for these proposed studies are Caspase-3 and Bcl-2, given their central role in the compound's apoptotic activity.

Molecular Docking Protocol

Objective: To predict the binding mode and affinity of this compound with the active site of Caspase-3 and the BH3 binding groove of Bcl-2.

Methodology:

-

Protein Preparation:

-

Obtain the crystal structures of human Caspase-3 (e.g., PDB ID: 3GJQ) and human Bcl-2 (e.g., PDB ID: 2O2F) from the Protein Data Bank.

-

Prepare the protein structures using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This includes removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and repairing any missing side chains or loops.

-

Define the binding site for docking. For Caspase-3, this will be the catalytic site, and for Bcl-2, the BH3 binding groove.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular builder like ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Prepare the ligand for docking by assigning appropriate atom types and charges.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, GOLD, or Glide.

-

Set the grid box to encompass the defined binding site of the target protein.

-

Perform the docking simulation using the Lamarckian Genetic Algorithm or other appropriate search algorithms.

-

Generate a set of possible binding poses for the ligand.

-

-

Analysis of Results:

-

Analyze the docking results based on the predicted binding energy (e.g., kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.

-

Visualize the best-ranked docking pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the target protein.

-

Molecular Dynamics Simulation Protocol

Objective: To investigate the stability of the this compound-protein complex and to analyze the dynamic behavior of the interaction over time.

Methodology:

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a periodic boundary box and solvate it with an explicit water model (e.g., TIP3P).

-

Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

-

-

Simulation Parameters:

-

Employ a molecular dynamics simulation package such as GROMACS, AMBER, or NAMD.

-

Use a suitable force field for the protein (e.g., AMBER99SB-ILDN) and the ligand (e.g., GAFF).

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the stability of pressure and density.

-

-

Production Run:

-

Run the production simulation for a significant duration (e.g., 100 ns or more) to obtain a stable trajectory.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate the RMSD of the protein and ligand to assess the stability of the complex.

-

Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond network and other non-covalent interactions between the ligand and the protein throughout the simulation.

-

Perform binding free energy calculations using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

Conclusion

This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Its ability to induce apoptosis through multiple pathways makes it a compelling candidate for further investigation. The in-silico modeling approaches detailed in this guide provide a robust framework for elucidating the precise molecular interactions that govern its biological activity. By combining computational predictions with experimental validation, a deeper understanding of its mechanism of action can be achieved, paving the way for the rational design of more potent and selective derivatives.

References

- 1. Evaluating Allosteric Perturbations in Cannabinoid Receptor 1 by In Silico Single-Point Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejmo.org [ejmo.org]

Structure-Activity Relationship of 5-Chlorobenzofuran-2-carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 5-Chlorobenzofuran-2-carboxamides, a class of compounds demonstrating significant potential as anticancer agents. This document summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Benzofuran derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[1][2] Within this class, 5-Chlorobenzofuran-2-carboxamides have emerged as a promising scaffold for the development of novel therapeutics. Initially investigated as allosteric modulators of the cannabinoid receptor 1 (CB1), recent studies have unveiled their potent apoptotic effects in cancer cells.[3][4] This guide focuses on the SAR of these compounds, providing a comprehensive resource for researchers in the field of drug discovery and development.

Structure-Activity Relationship and Data Presentation

The antiproliferative activity of 5-Chlorobenzofuran-2-carboxamides is significantly influenced by the nature of the substituent on the carboxamide nitrogen. Studies have shown that the presence of an N-phenethyl group can enhance anticancer activity.

A series of novel 5-Chlorobenzofuran-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. While specific IC50 values for all compounds are not publicly available in a consolidated format, the following table summarizes the reported biological activity data.

| Compound | Cell Line | Activity | Notes |

| Series of 5-Chlorobenzofuran-2-carboxamides | MCF-10A | No cytotoxic effects; >85% cell viability at 50 µM | Demonstrates selectivity for cancer cells over normal mammary gland epithelial cells.[3][4] |

| Compound 8, 15, 21, 22 | Tumor Cells | Good antiproliferative activities | Specific cell lines and IC50 values not detailed in the provided search results.[3][4] |

| Compound 15 | Tumor Cells | Equipotent activity to doxorubicin | Highlights the potential of this compound as a potent anticancer agent.[3][4] |

| Doxorubicin | MCF-7 | IC50 of 1.136 μM | Reference anticancer drug. |

| Compounds 7, 9, 15, 16, 21, 22 | MCF-7 | Increased active caspase-3 levels by 4-8 folds | Indicates induction of apoptosis.[4] |

| Compounds 15, 21 | MCF-7 | Increased levels of caspase-8 and -9 | Suggests activation of both intrinsic and extrinsic apoptotic pathways.[4] |

| Compound 15 | MCF-7 | Cell cycle arrest at Pre-G1 and G2/M phases | Demonstrates interference with cell cycle progression.[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 5-Chlorobenzofuran-2-carboxamides.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

-

MCF-7 human breast adenocarcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin

-

96-well plates

-

This compound derivatives

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives and doxorubicin in serum-free medium. After 24 hours, remove the culture medium from the wells and add 200 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24 hours.

-

MTT Addition: Following treatment, remove the medium and wash the cells with PBS. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve. To avoid interference from the color of doxorubicin, it is recommended to replace the medium with PBS before adding the MTT reagent.[5]

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

MCF-7 cells treated with this compound derivatives

-

Chilled Cell Lysis Buffer

-

2x Reaction Buffer

-

DTT (dithiothreitol)

-

DEVD-pNA (caspase-3 substrate)

-

Microplate reader

Protocol:

-